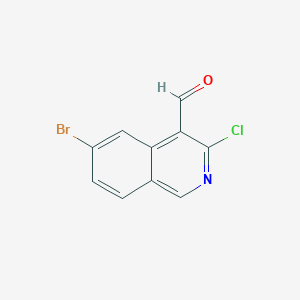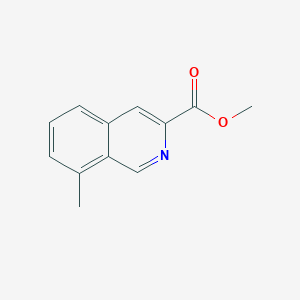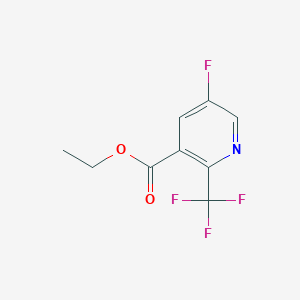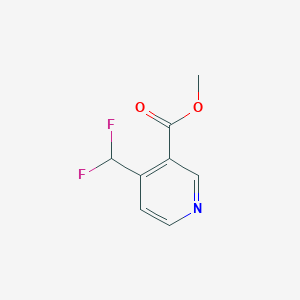
tert-Butyl 6-iodobenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-iodobenzofuran-2-carboxylate is a chemical compound with the molecular formula C₁₃H₁₃IO₃ and a molecular weight of 344.15 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of tert-Butyl 6-iodobenzofuran-2-carboxylate typically involves the iodination of benzofuran derivatives followed by esterification. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzofuran ring. The resulting iodinated benzofuran is then reacted with tert-butyl chloroformate in the presence of a base to form the desired ester .
Chemical Reactions Analysis
tert-Butyl 6-iodobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The benzofuran ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the ester group.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various oxidizing agents like hydrogen peroxide .
Scientific Research Applications
tert-Butyl 6-iodobenzofuran-2-carboxylate is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-iodobenzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the ester group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 6-iodobenzofuran-2-carboxylate can be compared with other iodinated benzofuran derivatives, such as:
- tert-Butyl 6-bromobenzofuran-2-carboxylate
- tert-Butyl 6-chlorobenzofuran-2-carboxylate
- tert-Butyl 6-fluorobenzofuran-2-carboxylate
These compounds share similar structural features but differ in their halogen atoms, which can significantly impact their chemical reactivity and applications. The iodine atom in this compound provides unique reactivity compared to its bromine, chlorine, and fluorine counterparts .
Properties
Molecular Formula |
C13H13IO3 |
|---|---|
Molecular Weight |
344.14 g/mol |
IUPAC Name |
tert-butyl 6-iodo-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H13IO3/c1-13(2,3)17-12(15)11-6-8-4-5-9(14)7-10(8)16-11/h4-7H,1-3H3 |
InChI Key |
MGCGPNUYZAZRPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(O1)C=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


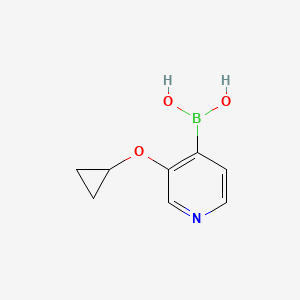
![3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13669088.png)
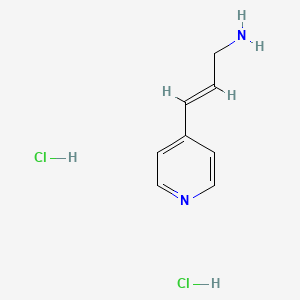
![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13669100.png)
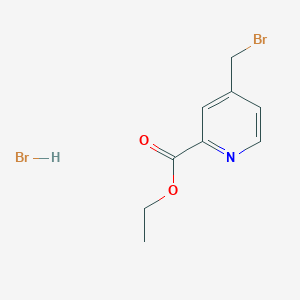
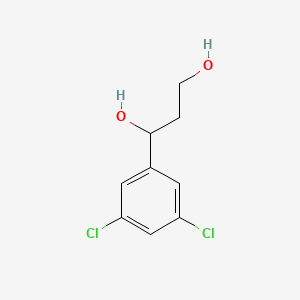
![4-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B13669110.png)
![4-Iodobenzo[d]isothiazole](/img/structure/B13669118.png)
![5-Amino-3-[4-bromo-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669126.png)
